Palbociclib Isethionate

Catalog No.
S538538
CAS No.
827022-33-3
M.F
C26H35N7O6S
M. Wt
573.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palbociclib Isethionate

CAS Number

827022-33-3

Product Name

Palbociclib Isethionate

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one;2-hydroxyethanesulfonic acid

Molecular Formula

C26H35N7O6S

Molecular Weight

573.7 g/mol

InChI

InChI=1S/C24H29N7O2.C2H6O4S/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32;3-1-2-7(4,5)6/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29);3H,1-2H2,(H,4,5,6)

InChI Key

LYYVFHRFIJKPOV-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

PD 0332991; PD-0332991; PD0332991; PD0332991; PD332991; PD-332991; PD 332991; Palbociclib Isethionate, brand name: Ibrance

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C.C(CS(=O)(=O)O)O

Description

The exact mass of the compound Palbociclib Isethionate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Understanding Cancer Cell Growth and Progression:

Palbociclib Isethionate works by targeting CDK4/6, which are proteins crucial for cell cycle progression. Inhibiting these proteins halts cancer cell division. Researchers can leverage this mechanism to study various aspects of cancer cell growth and progression. For example, they can use Palbociclib Isethionate to:

  • Investigate the role of CDK4/6 in different cancer types ()
  • Identify novel therapeutic targets that interact with the cell cycle machinery
  • Study how cancer cells develop resistance to current therapies involving CDK4/6 inhibition

Exploring Combination Therapies:

Since Palbociclib Isethionate targets a specific pathway in cancer cells, researchers are exploring its efficacy in combination with other therapies. This approach aims to improve treatment outcomes by targeting multiple aspects of cancer biology. Studies are investigating Palbociclib Isethionate's effectiveness when combined with:

  • Other targeted therapies targeting different signaling pathways in cancer cells ()
  • Immunotherapy, which helps the immune system recognize and destroy cancer cells ()
  • Chemotherapy, a broad-spectrum treatment that targets rapidly dividing cells

These studies hold promise for developing more effective and personalized treatment strategies for cancer patients.

Investigating Efficacy in Other Cancers:

While Palbociclib Isethionate is currently approved for breast cancer, researchers are exploring its potential in other cancer types. Preclinical and early-stage clinical trials are evaluating its effectiveness in cancers like:

  • Meningioma, a tumor that forms on the meninges, the protective membranes surrounding the brain and spinal cord ()
  • Neuroblastoma, a childhood cancer that develops from immature nerve cells

Palbociclib isethionate is a second-generation cyclin-dependent kinase 4 and 6 inhibitor, primarily developed for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative advanced breast cancer. It is a piperazine pyridopyrimidine compound, characterized by its ability to selectively inhibit cyclin-dependent kinases, which play a crucial role in regulating the cell cycle. The chemical formula for palbociclib isethionate is C26H35N7O6S, with a molecular weight of approximately 573.67 g/mol .

Palbociclib Isethionate acts as a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). These kinases are essential for cell cycle progression by phosphorylating retinoblastoma protein (pRb). By inhibiting CDK4/6, Palbociclib Isethionate prevents pRb phosphorylation, leading to cell cycle arrest and hindering cancer cell proliferation [].

  • Toxicity: Studies have shown moderate to severe side effects associated with Palbociclib Isethionate, including neutropenia, fatigue, diarrhea, and alopecia [].
  • Flammability: No data available on the flammability of Palbociclib Isethionate.
  • Reactivity: No data available on the specific reactivity of Palbociclib Isethionate.

The metabolism of palbociclib isethionate mainly involves oxidation and sulfonation reactions, followed by acylation and glucuronidation as minor pathways. The primary metabolic pathway is mediated by cytochrome P450 isoenzyme 3A, leading to the formation of inactive glucuronide and sulfamic acid conjugates. The major circulating metabolite accounts for about 1.5% of the excreted dose and is primarily eliminated through feces after hepatic metabolism .

Palbociclib is known for its potent inhibitory activity against cyclin-dependent kinases 4 and 6, with half-maximal inhibitory concentrations (IC50) ranging from 9 to 15 nmol/L. This inhibition leads to cell cycle arrest at the G1 phase by preventing the phosphorylation of retinoblastoma protein, thereby blocking the progression into the S phase. In vitro studies have demonstrated that palbociclib induces late apoptosis and significantly affects cell proliferation in various cancer cell lines .

Palbociclib isethionate can be synthesized through several methods, one of which involves reacting specific precursors under controlled conditions to achieve the desired compound. A notable method includes adjusting the pH during the reaction to facilitate the separation of solid products. The synthesis typically employs a combination of organic solvents and reagents to ensure high yield and purity .

Palbociclib isethionate has been primarily approved for use in treating advanced breast cancer, particularly in patients with hormone receptor-positive tumors. It has shown efficacy when used in combination with aromatase inhibitors like letrozole, significantly improving progression-free survival rates in clinical trials. Additionally, ongoing research explores its potential applications in other malignancies where cyclin-dependent kinase activity plays a role .

Studies indicate that palbociclib interacts with various cellular pathways. Its mechanism involves not only inhibiting cyclin-dependent kinases but also affecting downstream signaling pathways related to cell cycle regulation. Interaction studies have highlighted associations between sensitivity to palbociclib and specific genetic markers such as p16 and E2F1 . Furthermore, it has been observed that palbociclib's effectiveness may vary based on tumor type and genetic background.

Palbociclib shares structural and functional similarities with other cyclin-dependent kinase inhibitors. Below are some comparable compounds:

Compound NameChemical FormulaUnique Features
RibociclibC23H28N6O2Selectively inhibits CDK4/6; used in various cancers
AbemaciclibC22H27N5O3Broad-spectrum CDK inhibitor; effective in multiple tumor types
DinaciclibC22H24N4O3Inhibits CDK1, CDK2, CDK5; used in hematological malignancies

Uniqueness of Palbociclib: Palbociclib's selectivity for cyclin-dependent kinases 4 and 6 distinguishes it from other inhibitors that may target a broader range of kinases. This selectivity contributes to its unique safety profile and efficacy in specific cancer types, particularly hormone receptor-positive breast cancer .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

573.23695304 g/mol

Monoisotopic Mass

573.23695304 g/mol

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1NYL2IRDR

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Palbociclib Isethionate is the isethionate salt form of palbociclib, an orally available cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. Palbociclib selectively inhibits cyclin-dependent kinase 4 (CDK4) and 6 (CDK6), thereby inhibiting retinoblastoma (Rb) protein phosphorylation early in the G1 phase leading to cell cycle arrest. This suppresses DNA replication and decreases tumor cell proliferation. CDK4 and 6 are serine/threonine kinases that are upregulated in many tumor cell types and play a key role in the regulation of cell cycle progression.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
CDK4/6 [HSA:1019 1021] [KO:K02089 K02091]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

827022-33-3

Wikipedia

Palbociclib isethionate

Dates

Modify: 2023-08-15
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